molecular formula C21H28N2O2 B5563874 8-(2,3-dihydro-1H-inden-1-ylacetyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one

8-(2,3-dihydro-1H-inden-1-ylacetyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5563874
M. Wt: 340.5 g/mol
InChI Key: CWWNLWQBUMBBOS-UHFFFAOYSA-N
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Description

The compound “8-(2,3-dihydro-1H-inden-1-ylacetyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one” is a complex organic molecule. It contains an indene group, which is a polycyclic hydrocarbon. Indene derivatives have been found in many important synthetic drug molecules and have shown various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the indene ring, the introduction of the acetyl group, and the formation of the diazaspirodecanone ring. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indene group is a fused ring system, and the diazaspirodecanone is a spirocyclic compound, meaning it has two rings that share a single atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The indene ring, for example, is aromatic and would be expected to undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Scientific Research Applications

Antihypertensive Activity

A study highlighted the synthesis and antihypertensive activity of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. These compounds were prepared for screening as antihypertensive agents and showed promise as alpha-adrenergic blockers, with some compounds specifically acting as alpha 2-adrenoceptor antagonists. This suggests a potential for treating hypertension through alpha-adrenergic blockade (Caroon et al., 1981).

Tachykinin NK2 Receptor Antagonists

Research into spiropiperidines, including 8-substituted-2,8-diazaspiro[4.5]decan-3-ones, has found potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds demonstrated significant antagonist activity against NK2 receptor agonist-induced bronchoconstriction in guinea pigs, indicating their potential in treating respiratory diseases (Smith et al., 1995).

Antibacterial and Antifungal Agents

A series of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates synthesized for their antimicrobial activities displayed significant action against a spectrum of clinically isolated microorganisms. This indicates a potential application of these compounds in developing new antibacterial and antifungal treatments (Thanusu et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Indene derivatives have been found to bind with high affinity to multiple receptors, which could be useful in developing new therapeutic agents .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound and its derivatives. This could include testing its activity against various biological targets and optimizing its structure for increased potency and selectivity .

properties

IUPAC Name

8-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-2-22-15-21(14-20(22)25)9-11-23(12-10-21)19(24)13-17-8-7-16-5-3-4-6-18(16)17/h3-6,17H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWNLWQBUMBBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)CC3CCC4=CC=CC=C34)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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